Cas no 1239751-40-6 (5-Oxo-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid)
5-Oxo-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-Oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1, 5-a]quinazoline-8-carboxylic acid
- 5-oxo-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid
- AKOS005712127
- 5-Hydroxy-3-phenyl-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid
- 5-oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid
- BS-5515
- BB 0242627
- 5-oxo-3-phenyl-1H-triazolo[1,5-a]quinazoline-8-carboxylic acid
- 5-oxo-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylicacid
- STL081069
- BBL003075
- 1239751-40-6
- CS-0329221
- [1,2,3]Triazolo[1,5-a]quinazoline-8-carboxylic acid, 4,5-dihydro-5-oxo-3-phenyl-
- 5-Oxo-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid
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- Inchi: 1S/C16H10N4O3/c21-15-11-7-6-10(16(22)23)8-12(11)20-14(17-15)13(18-19-20)9-4-2-1-3-5-9/h1-8,19H,(H,22,23)
- InChI Key: QOSNEKUVCYQLPT-UHFFFAOYSA-N
- SMILES: O=C1C2C=CC(C(=O)O)=CC=2N2C(C(C3C=CC=CC=3)=NN2)=N1
Computed Properties
- Exact Mass: 306.075
- Monoisotopic Mass: 306.075
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 2
- Complexity: 594
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 94.4A^2
- XLogP3: 2.3
Experimental Properties
- Density: 1.58±0.1 g/cm3(Predicted)
- pka: 3.26±0.20(Predicted)
5-Oxo-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AU21921-1mg |
5-Oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid |
1239751-40-6 | 90% | 1mg |
$136.00 | 2024-04-20 | |
| A2B Chem LLC | AU21921-100mg |
5-Oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid |
1239751-40-6 | 90% | 100mg |
$248.00 | 2024-04-20 |
5-Oxo-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on 5-Oxo-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid
5-Oxo-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid: A Comprehensive Overview
The compound 5-Oxo-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid (CAS No. 1239751-40-6) is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of heterocyclic compounds, specifically triazolopyrimidines, which are known for their unique structural properties and diverse biological activities. The quinazoline core of this molecule is a well-known scaffold in medicinal chemistry due to its ability to interact with various biological targets such as kinases and proteases.
Recent studies have highlighted the importance of triazolo[1,5-a]quinazoline derivatives in drug discovery. These compounds have shown promising results in inhibiting key enzymes involved in diseases such as cancer and neurodegenerative disorders. For instance, researchers have reported that certain triazolopyrimidine derivatives exhibit potent anti-proliferative activity against various cancer cell lines. The oxo group at position 5 of this compound adds an additional layer of functionality by introducing a ketone moiety, which can participate in hydrogen bonding and other non-covalent interactions critical for bioactivity.
The phenyl group attached at position 3 of the molecule contributes to the hydrophobicity and aromaticity of the compound. This substitution pattern is often exploited in medicinal chemistry to enhance the drug-like properties such as solubility and permeability. Moreover, the carboxylic acid group at position 8 provides an acidic proton that can be utilized for further chemical modifications or for forming salts with cationic counterions.
From a synthetic perspective, the construction of this compound involves a series of intricate steps that highlight the versatility of modern organic synthesis techniques. The formation of the triazolo[1,5-a]quinazoline ring system typically requires a combination of click chemistry and cyclization reactions. The strategic placement of substituents such as the phenyl group and oxo group necessitates precise control over reaction conditions to ensure high yields and selectivity.
Recent advancements in computational chemistry have enabled researchers to predict the potential binding modes of this compound with various biological targets. Molecular docking studies have revealed that the quinazoline core can effectively bind to ATP-binding pockets of protein kinases, suggesting its potential as a kinase inhibitor. Furthermore, the presence of electron-withdrawing groups like the oxo and carboxylic acid moieties enhances the electrophilicity of the molecule, making it more reactive towards nucleophilic attacks.
In terms of applications, this compound holds promise in several therapeutic areas. Its ability to modulate key signaling pathways makes it a candidate for anti-cancer drug development. Additionally, its structural features suggest potential applications in anti-inflammatory and anti-viral therapies. Researchers are currently exploring its efficacy against emerging drug-resistant pathogens by leveraging its unique chemical properties.
The synthesis and characterization of 5-Oxo-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid represent a significant milestone in heterocyclic chemistry. Its intricate structure and diverse functional groups make it an ideal candidate for further exploration in both academic and industrial settings. As research progresses, this compound is expected to contribute significantly to the development of novel therapeutic agents with improved efficacy and reduced side effects.
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